N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
The compound “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazole ring, a nitro group, and a benzothiophene ring . These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general rules of organic chemistry. It likely has a planar structure due to the presence of the thiazole and benzothiophene rings . The bromophenyl group is likely attached to the thiazole ring, and the nitro group is likely attached to the benzothiophene ring .Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of various heterocyclic compounds, including benzothiazol-2-yl-amides, involves copper-catalyzed intramolecular cyclization processes. This method allows for the successful synthesis of N-benzothiazol-2-yl-amides under mild conditions, demonstrating the compound's utility in creating a range of chemically significant structures with good to excellent yields (Wang et al., 2008). Furthermore, the synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization highlights the compound's role in producing derivatives with potential for various applications, including pharmacological studies (Pié and Marnett, 1988).
Pharmacological Potential
The broad spectrum of activities against a wide range of pathogens and cells, exhibited by derivatives of nitazoxanide (a thiazolide), underscores the significant pharmacological potential of thiazole and benzothiophene compounds. These derivatives show effectiveness against viruses, bacteria, protozoan parasites, and proliferating mammalian cells, suggesting their use in developing new anti-infective drugs (Hemphill, Müller, & Müller, 2012). Moreover, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, offering a promising avenue for antimalarial drug development (Banerjee et al., 2011).
Antimicrobial Activity
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have shown potent antimicrobial activity against various bacterial and fungal species. This finding indicates the compound's relevance in developing new antimicrobial agents, with some derivatives displaying promising activity profiles (Incerti et al., 2017). Additionally, the synthesis of metal complexes of heterocyclic sulfonamide has been explored for their carbonic anhydrase inhibitory properties, further indicating the versatility of these compounds in medicinal chemistry applications (Büyükkıdan et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It can be inferred that the compound may interfere with the biosynthesis of bacterial lipids, affecting the integrity and function of the bacterial cell membrane .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . The compound’s antimicrobial activity results revealed promising antimicrobial activity . Anticancer screening results indicated that similar compounds were found to be active against breast cancer cell line .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3O3S2/c19-12-3-1-10(2-4-12)14-9-26-18(20-14)21-17(23)16-8-11-7-13(22(24)25)5-6-15(11)27-16/h1-9H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJFJJKMKHIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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